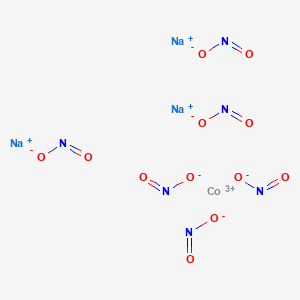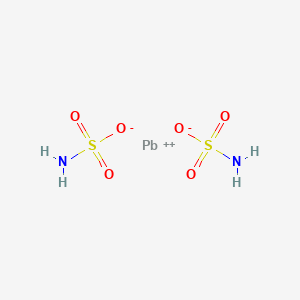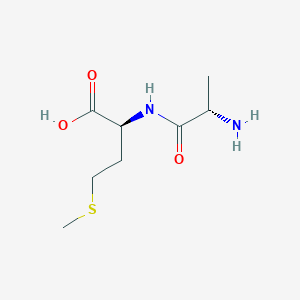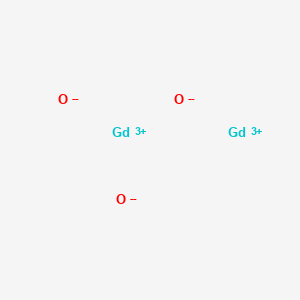
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-, also known as sodium hexanitritocobaltate(III), is a coordination compound with the molecular formula CoN₆O₁₂.3Na. This compound is characterized by the presence of cobalt in the +3 oxidation state, coordinated to six nitrito ligands (NO₂) through oxygen atoms. It is commonly used in chemical research as a primary and secondary intermediate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- typically involves the reaction of cobalt(III) salts with sodium nitrite under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex. The reaction can be represented as follows:
Co3++6NO2−+3Na+→Co(NO2)63−+3Na+
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then isolated and purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form cobalt(II) complexes.
Substitution: The nitrito ligands can be substituted by other ligands such as ammonia or water.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as ammonia, water, or other donor molecules under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination complexes with substituted ligands.
Applications De Recherche Scientifique
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in coordination chemistry and catalysis studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a model compound for studying metal-based drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with biological molecules, potentially affecting their structure and function. The specific molecular targets and pathways involved depend on the context of its application, such as its use in catalysis or therapeutic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium hexanitritocobaltate(III): Similar in structure and properties, used in similar applications.
Cobalt(III) complexes with different ligands: Such as cobalt(III) ammine complexes or cobalt(III) aqua complexes.
Uniqueness
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- is unique due to its specific coordination environment and the presence of nitrito ligands.
Propriétés
Numéro CAS |
14649-73-1 |
|---|---|
Formule moléculaire |
CoN6NaO12-2 |
Poids moléculaire |
357.96 g/mol |
Nom IUPAC |
sodium;cobalt(3+);hexanitrite |
InChI |
InChI=1S/Co.6HNO2.Na/c;6*2-1-3;/h;6*(H,2,3);/q+3;;;;;;;+1/p-6 |
Clé InChI |
NIMVRRMBPCJMPR-UHFFFAOYSA-H |
SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co+3] |
SMILES canonique |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Co+3] |
| 14649-73-1 | |
Pictogrammes |
Irritant; Health Hazard |
Numéros CAS associés |
15079-20-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















